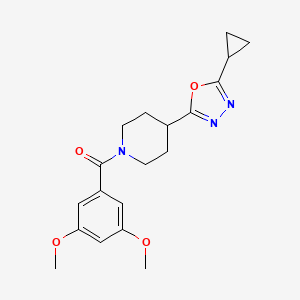

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

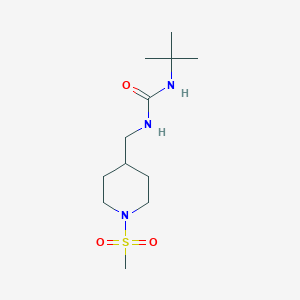

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone is a complex organic molecule. It has a molecular formula of C16H19N7O . The structure includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring attached to a piperidine ring and a phenyl ring . The InChI string, which provides a textual representation of the compound’s structure, isInChI=1S/C16H19N7O/c1-10-8-13 (23-16 (19-10)17-9-18-23)22-6-4-12 (5-7-22)15-21-20-14 (24-15)11-2-3-11/h8-9,11-12H,2-7H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 325.37 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has a topological polar surface area of 85.2 Ų, suggesting its polar nature . It has a rotatable bond count of 3 .Scientific Research Applications

Antimicrobial Activity

Research on similar compounds, such as 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, has shown significant antimicrobial activity against various pathogenic bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (L. Mallesha & K. Mohana, 2014).

Antitubercular Activities

Another study on [4-(aryloxy)phenyl]cyclopropyl methanones revealed promising antitubercular activity against Mycobacterium tuberculosis H37Rv, with certain derivatives showing significant minimum inhibitory concentrations. This highlights the potential for cyclopropyl methanone derivatives in treating tuberculosis (S. S. Bisht et al., 2010).

Anticancer and Antiproliferative Activities

Compounds with structures related to piperidin-4-yl)methanone have been evaluated for their anticancer and antiproliferative activities. For example, derivatives of 1,3,4-oxadiazole N-Mannich bases exhibited notable anti-proliferative activity against various human cancer cell lines, suggesting the utility of these compounds in cancer research (L. H. Al-Wahaibi et al., 2021).

Molecular Interaction Studies

Studies on the molecular interaction of cannabinoid receptor antagonists with structures featuring piperidinyl methanone motifs have provided insights into the steric and electrostatic requirements for binding to receptors. These findings are crucial for the design of receptor-specific drugs (J. Shim et al., 2002).

Synthesis and Structural Studies

Research on the synthesis and characterization of compounds containing the piperidinyl methanone group, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, has contributed to our understanding of their structural properties and potential applications in material science (C. S. Karthik et al., 2021).

Future Directions

The future directions for research on this compound could include further exploration of its biological activities and potential applications, particularly in the field of medicine. Given the known activities of 1,3,4-oxadiazole derivatives, this compound could be investigated for potential anticancer properties or other therapeutic uses .

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

It is known that the compound contains a 1,3,4-oxadiazol-2-yl group , which is a common motif in medicinal chemistry due to its ability to form multiple hydrogen bonds, enhancing its interaction with biological targets.

Biochemical Pathways

The presence of the 1,3,4-oxadiazol-2-yl group suggests that it may interact with various enzymes and receptors, potentially affecting multiple pathways

properties

IUPAC Name |

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,5-dimethoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-24-15-9-14(10-16(11-15)25-2)19(23)22-7-5-13(6-8-22)18-21-20-17(26-18)12-3-4-12/h9-13H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAJPALZINKYCNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2984015.png)

![3-[Benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2984021.png)